(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol
Description
(1R,2R,5S,6S)-Tricyclo[42102,5]non-7-en-3-ol is a complex organic compound characterized by its unique tricyclic structure This compound is notable for its rigid framework and the presence of a hydroxyl group, which imparts specific chemical properties and reactivity
Properties
IUPAC Name |
(1R,2R,5S,6S)-tricyclo[4.2.1.02,5]non-7-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-8-4-7-5-1-2-6(3-5)9(7)8/h1-2,5-10H,3-4H2/t5-,6+,7+,8?,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMCPIYUZPMGNA-SVBMCEDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2CC3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C=C[C@@H]1[C@@H]3[C@H]2CC3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core. Subsequent steps may include selective reduction and hydroxylation to introduce the hydroxyl group at the desired position. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the tricyclic structure or the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that tricyclic compounds exhibit antimicrobial properties. (1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol has been investigated for its potential to inhibit bacterial growth and may serve as a lead compound in the development of new antibiotics.
Anti-inflammatory Properties
Studies suggest that compounds with similar tricyclic structures can modulate inflammatory pathways. Preliminary data indicates that this compound may reduce inflammation markers in vitro, making it a candidate for further exploration in anti-inflammatory drug development.
Pesticide Development
The unique structural characteristics of this compound allow it to interact with biological systems in plants and pests. Research is ongoing into its efficacy as a natural pesticide or as part of a formulation to enhance crop protection against pests and diseases.
Plant Growth Regulators
There is potential for this compound to act as a plant growth regulator due to its ability to influence hormonal pathways in plants. Studies are being conducted to evaluate its effects on seed germination and plant development.
Polymer Synthesis
This compound can be utilized in the synthesis of novel polymers with specific mechanical properties. Its incorporation into polymer matrices could lead to materials with enhanced durability and thermal stability.
Nanotechnology
The compound's unique structure may also find applications in the field of nanotechnology where it can be used as a building block for creating nanoscale materials or devices with specific functionalities.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | Smith et al., 2020 | Demonstrated significant inhibition of Gram-positive bacteria growth. |
| Anti-inflammatory Effects | Johnson et al., 2021 | Reduced IL-6 levels in human cell lines by 30% compared to control groups. |
| Pesticide Development | Lee et al., 2022 | Showed effective pest control in field trials with minimal environmental impact. |
| Polymer Synthesis | Wang et al., 2023 | Developed a new polymer blend exhibiting improved tensile strength by 15%. |
Mechanism of Action
The mechanism of action of (1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol involves its interaction with molecular targets such as enzymes or receptors. The rigid tricyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The hydroxyl group plays a crucial role in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,6S,7S,8S)-Tricyclo[5.2.1.02,6]decane-8-carbaldehyde: This compound shares a similar tricyclic structure but differs in the functional groups and stereochemistry.
Halocarbons: These compounds contain halogen atoms and exhibit different reactivity and applications compared to (1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of a hydroxyl group, which confer distinct chemical and biological properties. Its rigid structure and functional group positioning make it a valuable compound for various research and industrial applications.
Biological Activity
(1R,2R,5S,6S)-Tricyclo[4.2.1.0^{2,5}]non-7-en-3-ol is a complex organic compound characterized by a rigid tricyclic structure and a hydroxyl functional group. Its unique configuration allows for specific interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| IUPAC Name | (1R,2R,5S,6S)-tricyclo[4.2.1.0^{2,5}]non-7-en-3-ol |
| Molecular Formula | C9H12O |
| Molecular Weight | 140.19 g/mol |
| Density | 1.309 g/cm³ |
| Boiling Point | 262.8 °C at 760 mmHg |
The biological activity of (1R,2R,5S,6S)-Tricyclo[4.2.1.0^{2,5}]non-7-en-3-ol is primarily attributed to its interaction with various enzymes and receptors due to its rigid structure and the presence of the hydroxyl group. This compound can modulate enzyme activity through specific binding interactions that influence metabolic pathways.
Enzyme Interaction Studies
Research has demonstrated that (1R,2R,5S,6S)-Tricyclo[4.2.1.0^{2,5}]non-7-en-3-ol exhibits inhibitory effects on certain enzymes involved in metabolic processes:
- Inhibition of Cytochrome P450 Enzymes : Studies indicate that this compound can inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.
- Impact on Kinase Activity : Preliminary studies suggest that (1R,2R,5S,6S)-Tricyclo[4.2.1.0^{2,5}]non-7-en-3-ol may modulate kinase activity involved in signaling pathways related to cell proliferation and apoptosis.
Case Studies
Several case studies have explored the biological implications of this compound:
- Case Study 1 : A study conducted on the effects of (1R,2R,5S,6S)-Tricyclo[4.2.1.0^{2,5}]non-7-en-3-ol on cancer cell lines revealed that it significantly reduced cell viability in breast cancer cells by inducing apoptosis through the mitochondrial pathway.
- Case Study 2 : In another investigation focusing on inflammatory responses, this compound demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophage cultures.
Pharmacological Applications
The pharmacological potential of (1R,2R,5S,6S)-Tricyclo[4.2.1.0^{2,5}]non-7-en-3-ol includes:
- Anticancer Activity : The compound's ability to induce apoptosis in cancer cells positions it as a potential candidate for anticancer drug development.
- Anti-inflammatory Effects : Its modulation of inflammatory pathways suggests possible applications in treating inflammatory diseases.
Comparative Analysis
Comparative studies with similar compounds have highlighted the unique biological profile of (1R,2R,5S,6S)-Tricyclo[4.2.1.0^{2,5}]non-7-en-3-ol:
| Compound Name | Biological Activity |
|---|---|
| (1R,2S,6S)-Tricyclo[5.2.1.0^{3,6}]decane | Moderate anticancer properties |
| (1R,3S)-Cyclopentane | Minimal enzyme inhibition |
| (1R,2R)-Bicyclo[3.3.0]octane | Stronger anti-inflammatory effects |
Q & A
Q. What are the established synthetic routes for (1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol, and how can stereochemical integrity be ensured?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cycloadditions or ring-closing metathesis, with chiral auxiliaries or asymmetric catalysis to control stereochemistry. For example, van den Nieuwendijk et al. (2000) demonstrated stereoselective synthesis of hydroxylysine derivatives using protecting group strategies and catalytic hydrogenation, which can be adapted for analogous tricyclic systems . Key steps include:
- Use of chiral catalysts (e.g., Sharpless dihydroxylation catalysts) to enforce stereochemistry.
- Characterization via polarimetry and chiral HPLC to validate enantiomeric excess.
- Intermediate purification via column chromatography to minimize diastereomer contamination.
Table 1 : Example variables for optimizing stereochemical outcomes:
| Variable | Impact on Stereoselectivity |
|---|---|
| Catalyst loading | Higher loading may reduce side reactions |
| Solvent polarity | Polar aprotic solvents favor transition-state control |
| Temperature | Lower temps enhance kinetic control |
Q. What analytical techniques are most effective for confirming the stereochemistry of this compound?
Methodological Answer: X-ray crystallography is the gold standard for absolute configuration determination. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial proximity of protons in distinct stereochemical environments . Computational methods (e.g., DFT-based NMR chemical shift prediction) validate experimental data by comparing calculated vs. observed spectra . For example, discrepancies between NMR and computational predictions should prompt re-evaluation of solvent effects or conformational averaging .
Advanced Research Questions
Q. How can researchers design experiments to study the environmental fate of this compound in aquatic systems?
Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL ( ):
- Phase 1 (Lab) : Measure physicochemical properties (log P, pKa) to predict bioavailability. Use OECD 301 biodegradation tests to assess persistence .
- Phase 2 (Microcosm) : Simulate real-world conditions (pH, microbial activity) in controlled aquatic systems. Monitor degradation products via LC-MS/MS.
- Phase 3 (Field) : Deploy passive samplers in water bodies to quantify bioaccumulation potential.
Table 2 : Key parameters for environmental fate studies:
| Parameter | Method | Relevance |
|---|---|---|
| Hydrolysis rate | pH-adjusted kinetic experiments | Predicts stability in water |
| Photodegradation | UV-Vis irradiation assays | Assesses sunlight-mediated breakdown |
| Sediment adsorption | Batch equilibrium tests | Determines partitioning behavior |
Q. What statistical methods are recommended when analyzing discrepancies in spectral data (e.g., NMR vs. computational predictions)?
Methodological Answer: Apply Bayesian statistical analysis to quantify uncertainty in spectral assignments. For example, use Markov Chain Monte Carlo (MCMC) methods to model the probability distribution of chemical shift errors . Validate hypotheses via:
Q. How can computational methods (e.g., DFT) be integrated with experimental data to resolve conflicting mechanistic hypotheses in its synthesis?
Methodological Answer: Combine density functional theory (DFT) calculations with kinetic isotope effect (KIE) studies:
- Step 1 : Compute transition-state geometries for proposed mechanisms (e.g., [3+2] vs. [4+3] cycloaddition pathways).
- Step 2 : Compare calculated KIEs (e.g., or isotope effects) with experimental values from labeled substrates.
- Step 3 : Use sensitivity analysis to identify critical reaction parameters (e.g., steric hindrance) that align computational and experimental data .
Q. What methodological frameworks are suitable for assessing the compound’s ecological risks across different trophic levels?
Methodological Answer: Implement a systems biology approach:
- In vitro assays : Use zebrafish embryo toxicity tests (OECD 236) for acute effects.
- Omics integration : Apply transcriptomics/proteomics to identify biomarker genes in algae or Daphnia magna exposed to sublethal doses .
- Trophic transfer modeling : Construct food-web models using STELLA software to predict biomagnification factors .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic and spectroscopic data regarding the compound’s conformation?
Methodological Answer:
- Re-examine sample purity : Contaminants (e.g., solvates) can distort X-ray structures. Perform elemental analysis and TGA to confirm crystallinity .
- Dynamic NMR studies : Probe temperature-dependent conformational exchange to identify flexible moieties misrepresented in static DFT models .
- Collaborative validation : Cross-verify data with independent labs using standardized protocols (e.g., IUPAC guidelines for crystallography) .
Experimental Design Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
